Cas no 1000341-90-1 (4-Chloro-7-methoxy-1H-indazole)

4-Chloro-7-methoxy-1H-indazole is a heterocyclic organic compound featuring a chloro-substituted indazole core with a methoxy functional group at the 7-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro group enhances electrophilic substitution potential, while the methoxy moiety contributes to solubility and electronic modulation. Its well-defined crystalline form ensures consistent purity, facilitating precise use in cross-coupling reactions and other transformations. The compound’s stability under standard conditions and compatibility with diverse reaction conditions underscore its utility in medicinal chemistry, particularly in the development of bioactive molecules and kinase inhibitors.
4-Chloro-7-methoxy-1H-indazole structure
1000341-90-1 structure
商品名:4-Chloro-7-methoxy-1H-indazole
CAS番号:1000341-90-1
MF:C8H7N2OCl
メガワット:182.60698
MDL:MFCD09749924
CID:1033232
PubChem ID:24729375

4-Chloro-7-methoxy-1H-indazole 化学的及び物理的性質

名前と識別子

    • 4-Chloro-7-methoxy-1H-indazole
    • 4-CHLORO-7-METHOXY (1H)INDAZOLE
    • 1000341-90-1
    • 4-Chloro-7-Methoxyindazole
    • MFCD09749924
    • DB-358238
    • CS-0195109
    • E90234
    • DTXSID70646732
    • 1H-Indazole, 4-chloro-7-methoxy-
    • AKOS006326248
    • MDL: MFCD09749924
    • インチ: InChI=1S/C8H7ClN2O/c1-12-7-3-2-6(9)5-4-10-11-8(5)7/h2-4H,1H3,(H,10,11)
    • InChIKey: VKHMRJUJCBJRFT-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC=C(C2=C1NN=C2)Cl

計算された属性

  • せいみつぶんしりょう: 182.0246905g/mol
  • どういたいしつりょう: 182.0246905g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 167
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 37.9Ų

4-Chloro-7-methoxy-1H-indazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C597200-1mg
4-Chloro-7-methoxy-1H-indazole
1000341-90-1
1mg
45.00 2021-08-15
TRC
C597200-50mg
4-Chloro-7-methoxy-1H-indazole
1000341-90-1
50mg
$155.00 2023-05-18
TRC
C597200-500mg
4-Chloro-7-methoxy-1H-indazole
1000341-90-1
500mg
$1183.00 2023-05-18
Chemenu
CM150454-1g
4-Chloro-7-methoxy-1H-indazole
1000341-90-1 95%
1g
$707 2023-02-19
TRC
C597200-250mg
4-Chloro-7-methoxy-1H-indazole
1000341-90-1
250mg
$689.00 2023-05-18
eNovation Chemicals LLC
Y0997452-5g
4-Chloro-7-methoxy (1H)indazole
1000341-90-1 95%
5g
$2300 2024-08-02
Alichem
A269002721-1g
4-Chloro-7-methoxy-1H-indazole
1000341-90-1 95%
1g
$634.28 2023-09-04
abcr
AB516016-1g
4-Chloro-7-methoxy-1H-indazole, 97%; .
1000341-90-1 97%
1g
€844.40 2024-08-02
Aaron
AR000172-500mg
1H-Indazole, 4-chloro-7-methoxy-
1000341-90-1 95%
500mg
$680.00 2025-02-12
A2B Chem LLC
AA00450-1g
4-Chloro-7-methoxy-1H-indazole
1000341-90-1 97%
1g
$650.00 2024-04-20

4-Chloro-7-methoxy-1H-indazole 関連文献

4-Chloro-7-methoxy-1H-indazoleに関する追加情報

Comprehensive Overview of 4-Chloro-7-methoxy-1H-indazole (CAS No. 1000341-90-1): Properties, Applications, and Research Insights

4-Chloro-7-methoxy-1H-indazole (CAS No. 1000341-90-1) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. As a derivative of indazole, this compound exhibits a chloro-substitution at the 4-position and a methoxy group at the 7-position, which contribute to its reactivity and potential biological activity. Researchers and industry professionals frequently search for terms like "4-Chloro-7-methoxy-1H-indazole synthesis", "CAS 1000341-90-1 applications", and "indazole derivatives in drug discovery", reflecting its relevance in modern chemistry.

The molecular formula of 4-Chloro-7-methoxy-1H-indazole is C8H7ClN2O, with a molecular weight of 182.61 g/mol. Its structural motif is often explored in the design of kinase inhibitors, antimicrobial agents, and other therapeutic candidates. Recent trends in AI-driven drug discovery and green chemistry have further amplified interest in this compound, as computational models predict its utility in targeting specific enzymes or pathways. Searches for "sustainable synthesis of indazole derivatives" and "machine learning in heterocyclic compound optimization" highlight the intersection of this molecule with cutting-edge scientific advancements.

From a synthetic perspective, 4-Chloro-7-methoxy-1H-indazole is typically prepared via cyclization reactions of appropriately substituted precursors, followed by selective functionalization. Its chloro and methoxy groups serve as handles for further derivatization, making it a versatile intermediate in medicinal chemistry. Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for characterizing its purity and confirming its structure, topics often queried in academic and industrial settings.

Beyond pharmaceuticals, 4-Chloro-7-methoxy-1H-indazole has potential applications in material science, particularly in the development of organic electronic materials and photoactive compounds. Its conjugated system and electron-rich nature make it a candidate for optoelectronic devices, aligning with the growing demand for renewable energy technologies. This dual applicability in life sciences and materials engineering underscores its multidisciplinary importance.

In summary, 4-Chloro-7-methoxy-1H-indazole (CAS No. 1000341-90-1) represents a compelling case study in the convergence of traditional organic chemistry and contemporary research paradigms. Its role in addressing challenges like drug resistance and energy efficiency ensures its continued prominence in scientific literature and industrial innovation.

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Amadis Chemical Company Limited
(CAS:1000341-90-1)4-Chloro-7-methoxy-1H-indazole
A897710
清らかである:99%
はかる:1g
価格 ($):833.0